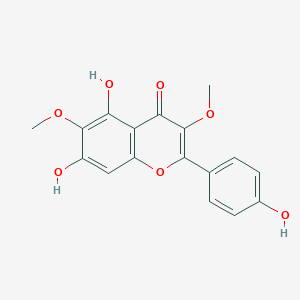

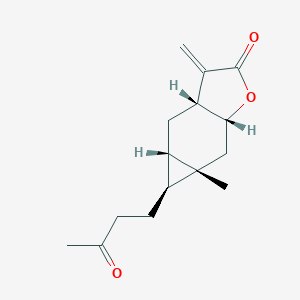

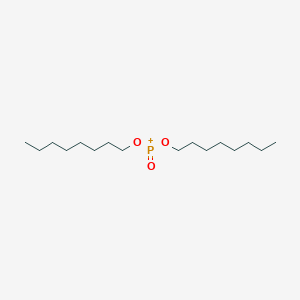

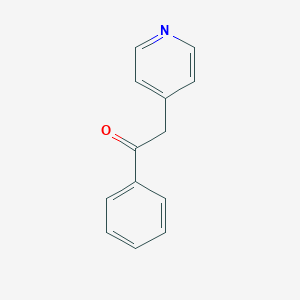

![molecular formula C20H13NO7 B157633 10-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)-9-甲氧基-3-氧代-3H-苯并[f]色烯-2-羧酸甲酯 CAS No. 137350-66-4](/img/structure/B157633.png)

10-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)-9-甲氧基-3-氧代-3H-苯并[f]色烯-2-羧酸甲酯

描述

硫代荧光素1 是一种与硫醇反应的荧光探针,在与硫醇基团反应后会形成荧光加合物。 该加合物在 384 nm 处显示出激发最大值,在 513 nm 处显示出发射最大值 。 硫代荧光素1 也已知会与亚硫酸盐反应,形成具有类似光谱特征的荧光加合物 。 这种化合物已被用于各种应用中,包括监测啤酒的氧化稳定性 .

科学研究应用

硫代荧光素1 在科学研究中具有广泛的应用:

化学: 用于定量各种化学样品中的硫醇基团.

生物学: 用于检测和定量生物系统中的蛋白质硫醇.

医学: 用于与氧化应激和活性硫物种相关的研究.

工业: 应用于监测啤酒和其他饮料的氧化稳定性.

准备方法

合成路线和反应条件: 硫代荧光素1 是通过一系列涉及马来酰亚胺和萘并吡喃酮衍生物的化学反应合成的。 合成始于制备源自萘并吡喃酮的马来酰亚胺荧光硫醇试剂 。 反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 和二甲基甲酰胺 (DMF) 等有机溶剂,反应温度保持在室温或略微升高 .

工业生产方法: 硫代荧光素1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常以粉末形式储存在 -20°C,并以溶解在溶剂中的形式储存在 -80°C .

化学反应分析

反应类型: 硫代荧光素1 主要经历硫醇特异性反应,与硫醇基团形成荧光加合物。 它还会与亚硫酸盐反应,形成类似的荧光加合物 .

常用试剂和条件:

主要产物: 这些反应的主要产物是荧光加合物,可以使用荧光光谱法检测和定量 .

作用机制

硫代荧光素1 通过与硫醇基团形成荧光加合物来发挥其作用。 该反应涉及硫醇基团对硫代荧光素1 中马来酰亚胺部分的亲核攻击,导致形成稳定的荧光加合物 。 这种机制允许在各种样品中灵敏地检测和定量硫醇基团 .

类似化合物:

- 硫代荧光素2

- 硫代荧光素3

- 硫代荧光素4

比较: 硫代荧光素1 在其激发和发射最大值方面是独一无二的,这与硫代荧光素2、硫代荧光素3 和硫代荧光素4 的最大值不同。 此外,硫代荧光素1 因其在监测啤酒氧化稳定性方面的应用而特别引人注目,这是其类似物通常不具备的特点 .

相似化合物的比较

- ThioGlo2

- ThioGlo3

- ThioGlo4

Comparison: ThioGlo1 is unique in its excitation and emission maxima, which are distinct from those of ThioGlo2, ThioGlo3, and ThioGlo4. Additionally, ThioGlo1 has been specifically noted for its application in monitoring the oxidative stability of beer, a feature not commonly associated with its analogs .

ThioGlo1 stands out due to its specific reactivity with thiol groups and its utility in a wide range of scientific applications, making it a valuable tool in both research and industry .

属性

IUPAC Name |

methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBAJWAMARDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ThioGlo1 interact with its target and what are the downstream effects?

A1: ThioGlo1 is a maleimide-based fluorogenic probe that specifically reacts with free thiol groups (-SH) present in molecules like proteins. [, , ] This reaction forms a stable thioether bond between ThioGlo1 and the thiol group, resulting in a significant increase in fluorescence intensity. [, , ] This change in fluorescence allows for the sensitive detection and quantification of free thiols in various biological samples.

Q2: What are the applications of ThioGlo1 in studying biological systems?

A2: ThioGlo1 has proven valuable in investigating various biological processes involving thiol-containing molecules. For example:

- Antioxidant activity: Researchers utilized ThioGlo1 to assess the ability of the thioredoxin system to reduce oxidized thiols in wort, a key step in brewing beer. [] This study highlighted the potential of certain yeast strains to enhance beer stability by increasing free thiol concentrations, ultimately impacting flavor and shelf-life.

- Oxidative stress: Another study employed ThioGlo1 to examine the mechanism of etoposide-induced oxidative stress in leukemia cells. [] By monitoring thiol oxidation levels, researchers gained insights into the drug's potential to generate harmful free radicals and proposed antioxidant strategies to mitigate these effects.

- Enzyme activity: ThioGlo1 facilitated the development of a continuous assay for plant caffeic acid O-methyltransferases (COMTs). [] This assay measures the real-time activity of COMT enzymes involved in lignin biosynthesis, crucial for understanding plant cell wall development.

Q3: Are there any limitations to using ThioGlo1 in research?

A3: While ThioGlo1 offers high sensitivity and specificity for thiols, some limitations require consideration:

- Interference: The presence of other reactive molecules, like sulfite, can interfere with ThioGlo1's reaction with thiols, potentially leading to inaccurate results. [] Careful experimental design and controls are crucial to address such interferences.

- Environmental sensitivity: ThioGlo1's fluorescence can be affected by factors like pH and temperature. [] It's vital to optimize and control these parameters during experiments to ensure reliable data.

Q4: What analytical methods are typically used in conjunction with ThioGlo1?

A4: Following ThioGlo1 labeling, various analytical techniques are employed to detect and quantify thiol-containing molecules:

- Fluorescence spectroscopy: This technique measures the increased fluorescence intensity upon ThioGlo1 binding to thiols, allowing for quantitative analysis. [, , ]

- High-performance liquid chromatography (HPLC): When coupled with fluorescence detection, HPLC allows for the separation and quantification of different thiol-containing molecules within a complex sample. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

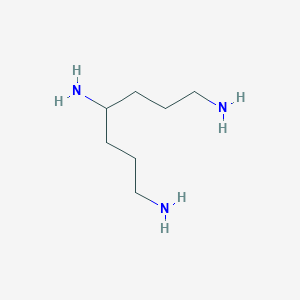

![[2-(Dimethylamino)ethyl]hydrazine](/img/structure/B157565.png)